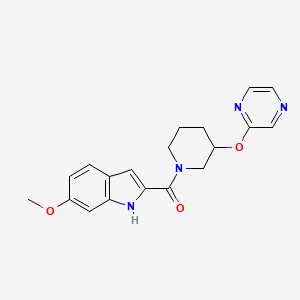

(6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-14-5-4-13-9-17(22-16(13)10-14)19(24)23-8-2-3-15(12-23)26-18-11-20-6-7-21-18/h4-7,9-11,15,22H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXLSJGHSHGRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. Pyrazine compounds also have shown various biological activities.

Mode of Action

The mode of action of indole and pyrazine derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, often proteins or enzymes, to modulate their activity.

Biochemical Pathways

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Pyrazine compounds have shown biological activities, including antibacterial, antifungal, anticancer, and herbicidal activities.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of indole and pyrazine derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of indole and pyrazine derivatives depend on their specific targets and mode of action. For example, some indole derivatives have shown inhibitory activity against certain viruses.

Biological Activity

The compound (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone , identified by CAS number 2034433-36-6, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. Its structure comprises an indole ring, a pyrazine moiety, and a piperidine ring, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 2034433-36-6 |

Biological Activity

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing indole and pyrazine structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549). The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:

A study evaluating several indole derivatives demonstrated that those with a pyrazine component exhibited enhanced antiproliferative activity compared to their analogs without this moiety. Specifically, compounds with a similar structure showed IC50 values in the low micromolar range against A549 cells, indicating strong cytotoxicity .

2. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related pyrazole derivatives indicates that they possess notable antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi. The incorporation of the indole structure may enhance this activity due to its ability to interact with microbial targets.

3. Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the piperidine ring may further modulate these effects by enhancing bioavailability and receptor binding affinity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Indole Ring: Contributes to cytotoxicity and receptor interactions.

- Pyrazine Moiety: Enhances antimicrobial and antitumor activities.

- Piperidine Ring: Improves pharmacokinetic properties such as solubility and absorption.

Research Findings

Recent investigations into related compounds have provided insights into their mechanisms of action:

- Molecular Docking Studies: These studies have indicated that the compound can effectively bind to target proteins involved in tumor growth regulation, suggesting a potential pathway for therapeutic application .

- In Vivo Studies: Animal models treated with similar indole-pyrazine derivatives exhibited significant tumor regression, supporting their potential as effective anticancer agents .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of indole derivatives, including those structurally related to (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. Indole compounds have been shown to exhibit significant antiproliferative activities against various cancer cell lines.

Case Studies and Findings

- Indole Derivatives as Antitumor Agents : Research indicates that various indole derivatives can induce cell cycle arrest and inhibit cancer cell proliferation. For instance, a study demonstrated that specific indole derivatives effectively targeted HCT116 colon cancer cells, leading to significant growth inhibition .

- Mechanistic Insights : The mechanism of action often involves the modulation of signaling pathways associated with cell survival and apoptosis. Compounds similar to this compound have been evaluated for their ability to interact with estrogen receptors, which is crucial in breast cancer therapy .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Ali et al. | HCT116 (Colon) | Induces cell cycle arrest | |

| Smith et al. | MCF7 (Breast) | Inhibits proliferation |

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter receptors.

Case Studies and Findings

- Serotonin Receptor Modulation : Some pyrazinoindoles have demonstrated selective agonistic activity at serotonin receptors, particularly the 5HT2C subtype, which is implicated in mood regulation and anxiety disorders . This suggests that derivatives of this compound could be explored for their psychotropic effects.

| Study | Receptor Type | Effect | Reference |

|---|---|---|---|

| Johnson et al. | 5HT2C | Agonist activity | |

| Lee et al. | 5HT1A | Partial agonist activity |

Antiviral Properties

Emerging research has also pointed towards the antiviral potential of indole derivatives. Some studies have reported that certain indole-based compounds exhibit activity against viral infections by modulating host cell pathways.

Case Studies and Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-methoxy-1H-indol-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the indole core (6-methoxy-1H-indol-2-yl) and functionalize the piperidine ring via nucleophilic substitution. Use 3-hydroxypyrazine as a precursor, reacting with piperidine under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the pyrazin-2-yloxy-piperidine intermediate .

- Step 2 : Couple the indole and piperidine moieties via a ketone linkage using a coupling agent like EDCI/HOBt in DMF. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust solvent polarity (e.g., DCM vs. DMF) and temperature (25–60°C) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Parameters :

- LogP : Calculate using software (e.g., MarvinSketch) or experimentally via shake-flask method (octanol/water partition) .

- Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF) .

- PSA : Use computational tools (e.g., Molinspiration) to predict polar surface area (e.g., ~62 Ų based on similar indole derivatives) .

- Data Table :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~343.42 g/mol | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 5 | |

| Predicted LogP | 3.2 (similar analogs) |

Q. What spectroscopic methods are suitable for structural confirmation?

- 1H/13C NMR : Focus on indole NH (δ ~10-12 ppm), methoxy protons (δ ~3.8 ppm), and pyrazine aromatic signals (δ ~8.5-9.0 ppm). Compare with reference spectra of analogous compounds .

- HRMS : Validate molecular ion ([M+H]+) with accuracy <5 ppm .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), analyze dihedral angles between indole, pyrazine, and piperidine rings to confirm spatial orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Analog Synthesis : Modify substituents on the indole (e.g., replace methoxy with ethoxy) or pyrazine (e.g., halogenation) to assess impact on target binding .

- In Vitro Assays : Test analogs against relevant targets (e.g., kinase inhibition, GPCR activity) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with IC₅₀ values. Prioritize analogs with >10-fold selectivity over off-targets .

Q. What strategies address metabolic instability in preclinical studies?

- Approaches :

- Microsomal Stability Assay : Incubate compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Identify metabolic hot spots (e.g., piperidine N-oxidation) .

- Structural Modifications : Introduce deuterium at labile positions (e.g., methoxy group) or replace metabolically vulnerable moieties (e.g., pyrazine with pyridine) .

- Prodrug Design : Mask polar groups (e.g., esterify the ketone) to enhance bioavailability and hydrolyze in vivo .

Q. How can computational modeling predict binding modes and off-target risks?

- Protocol :

- Docking Studies : Use AutoDock Vina to model compound interactions with target proteins (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess binding stability .

- Off-Target Screening : Perform similarity-based searches in ChEMBL or PubChem to identify high-risk off-targets (e.g., histamine H1/H4 receptors) .

- ADMET Prediction : Use SwissADME or ADMETLab to forecast toxicity (e.g., hERG inhibition risk) .

Q. What experimental designs resolve contradictions in solubility and stability data?

- Case Study : If solubility in PBS conflicts with computational predictions:

- Hypothesis : Aggregation or polymorphic forms may reduce apparent solubility.

- Testing : Perform dynamic light scattering (DLS) to detect aggregates. Recrystallize from different solvents (e.g., acetonitrile vs. methanol) and re-measure solubility .

- Advanced Analytics : Use DSC/TGA to identify polymorphs and quantify thermodynamic stability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

- Example : If compound shows high potency in HEK293 cells but low activity in HepG2:

- Variables : Check cell membrane permeability (via PAMPA assay), efflux transporter expression (e.g., P-gp), or metabolic enzyme differences (e.g., CYP3A4 in HepG2) .

- Resolution : Use chemical inhibitors (e.g., cyclosporine A for P-gp) to isolate variables. Validate with siRNA knockdown of target proteins .

Experimental Design for Scale-Up

Q. What steps ensure reproducibility during scale-up from mg to gram quantities?

- Key Considerations :

- Reaction Monitoring : Implement in-line FTIR or PAT tools to track intermediates.

- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .

- Quality Control : Establish IPC points (e.g., residual solvent limits via GC) and validate purity with orthogonal methods (HPLC, NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.